5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide
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Description
5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H11ClN2OS2 and its molecular weight is 370.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis Approaches and Chemical Properties
The chemical compound "5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide" has been involved in various synthesis pathways and structural analysis. For instance, it has been synthesized via condensation reactions involving key starting reagents and characterized through techniques like IR, 1H NMR, 13C NMR, Mass, and elemental analysis to verify its structure and purity (Talupur et al., 2021). Similar structural elucidation methods have been utilized in other studies, ensuring the chemical's identity and assessing its potential for further applications (Li-jua, 2015).
Biological Evaluation and Applications
Antimicrobial and Antitumor Properties
The compound and its derivatives have been subjected to biological evaluation, demonstrating antimicrobial properties against various microorganisms. This includes potent antibacterial and antifungal activities, suggesting its potential in developing new antimicrobial agents (Idrees et al., 2019). Moreover, certain derivatives have displayed significant antitumor effects, highlighting their promise in anticancer drug development (Ostapiuk et al., 2017). The cytotoxicity of these compounds has been tested against various cell lines, indicating their potential use in targeted cancer therapy (Atta & Abdel‐Latif, 2021).
Chemical Interactions and Studies
Chemical Reactivity and Interactions
Studies have delved into the chemical reactivity and interaction profiles of derivatives of this compound, exploring their potential in various applications. This includes the synthesis of novel heterocycles, investigation of their reactivity patterns, and assessment of their potential as functional materials or therapeutic agents. The structural diversity achieved through these synthetic routes broadens the scope of this chemical's utility in scientific research (Aleksandrov et al., 2021).
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4-chlorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS2/c19-11-5-7-12(8-6-11)20-17(22)15-9-10-16(23-15)18-21-13-3-1-2-4-14(13)24-18/h1-10H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNWMYJGMGGXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.